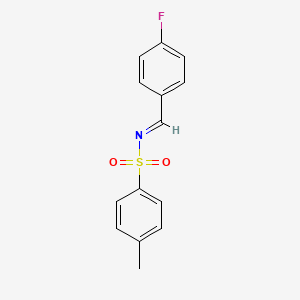![molecular formula C22H15FO5 B5813658 3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5813658.png)
3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one, also known as FL-41, is a chemical compound that has gained significant attention in the field of neuroscience and ophthalmology. This compound is a selective serotonin reuptake inhibitor (SSRI) that has been found to have potential therapeutic effects in the treatment of migraine headaches, photophobia, and other light-sensitive disorders. In
科学的研究の応用
3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one has been studied extensively for its potential therapeutic effects in the treatment of migraine headaches and other light-sensitive disorders. Studies have shown that this compound can reduce the severity and frequency of migraines, as well as alleviate symptoms of photophobia and other light-sensitive disorders. This compound has also been investigated for its potential use in the treatment of autism spectrum disorders, as it has been found to reduce sensory overload in individuals with autism.
作用機序
The exact mechanism of action of 3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one is not fully understood, but it is believed to work by blocking the transmission of certain wavelengths of light that are known to trigger migraines and other light-sensitive disorders. This compound has been found to selectively block light in the range of 480-520 nm, which is the range of light that is most commonly associated with triggering migraines and other light-sensitive disorders.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects in the body. Studies have shown that this compound can increase the levels of serotonin in the brain, which is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep. This compound has also been found to reduce the levels of nitric oxide in the body, which is a molecule that is involved in the regulation of blood flow and inflammation.
実験室実験の利点と制限
One of the main advantages of 3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one is its selectivity for blocking certain wavelengths of light. This makes it a useful tool for studying the effects of light on the body and brain. However, one limitation of this compound is that it is difficult to work with in the lab, as it is highly insoluble in water and other solvents. This can make it challenging to administer this compound to experimental animals or cells.
将来の方向性
There are a number of future directions for research on 3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one. One area of interest is the development of new drugs that are based on the structure of this compound. These drugs could be designed to be more soluble and easier to work with in the lab, while still retaining the selectivity for blocking certain wavelengths of light. Another area of interest is the exploration of the potential use of this compound in the treatment of other neurological disorders, such as depression and anxiety. Finally, there is a need for further research on the long-term safety and efficacy of this compound in humans, particularly in the context of its use as a treatment for migraines and other light-sensitive disorders.
Conclusion
In conclusion, this compound is a chemical compound that has significant potential as a therapeutic agent for the treatment of migraines, photophobia, and other light-sensitive disorders. While the exact mechanism of action of this compound is not fully understood, it is believed to work by selectively blocking certain wavelengths of light that are known to trigger these disorders. Future research on this compound will likely focus on the development of new drugs based on its structure, as well as the exploration of its potential use in the treatment of other neurological disorders.
合成法
3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one can be synthesized using a multi-step process that involves the reaction of 3-fluoro-4-methoxybenzaldehyde with ethyl 2-oxo-2-phenylacetate, followed by cyclization with 2-aminobenzoic acid. The resulting product is then subjected to a series of purification steps to obtain the final compound in high purity.
特性
IUPAC Name |
3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]benzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FO5/c1-26-20-9-6-13(10-18(20)23)19(24)12-27-14-7-8-16-15-4-2-3-5-17(15)22(25)28-21(16)11-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGIMHLZFFWNJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B5813575.png)
![1-[(2,3,5-trimethylphenoxy)acetyl]indoline](/img/structure/B5813583.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5813599.png)


![4-[(4-acetylbenzyl)oxy]benzaldehyde](/img/structure/B5813613.png)
![3-[(4-methoxybenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5813621.png)
![4-ethyl-8,8-dimethyl-4,6,8,9-tetrahydro-10H-pyrano[4',3':4,5]thieno[2,3-d]tetrazolo[1,5-a]pyrimidin-10-one](/img/structure/B5813628.png)
![N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)-2-furamide](/img/structure/B5813641.png)
![N-[2-(aminocarbonyl)phenyl]-2-naphthamide](/img/structure/B5813653.png)
![N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5813660.png)


![2-[(3-aminobenzoyl)amino]benzoic acid](/img/structure/B5813685.png)